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Executive Summary

NP10679 is a novel, pH-sensitive, and selective negative allosteric modulator of the GIuN2B
subunit of the N-methyl-D-aspartate (NMDA) receptor. Early research demonstrates its
potential as a neuroprotective agent for acute brain injuries, such as ischemic stroke and
subarachnoid hemorrhage. Its unique mechanism of action, characterized by increased
potency in acidic environments typical of ischemic tissue, offers the promise of targeted
therapeutic effects with an improved safety profile compared to non-selective NMDA receptor
antagonists. This document provides an in-depth technical guide to the core preclinical and
Phase 1 clinical findings on NP10679.

Mechanism of Action

NP10679 exerts its therapeutic effect by selectively inhibiting NMDA receptors containing the
GIluN2B subunit.[1] This selectivity is crucial as overactivation of GIuN2B-containing NMDA
receptors is strongly implicated in excitotoxicity, a key driver of neuronal damage in ischemic
conditions.[1]

A distinguishing feature of NP10679 is its pH-dependent activity. The compound is significantly
more potent at acidic pH levels (e.g., 6.9), which are characteristic of the ischemic penumbra,
than at normal physiological pH (7.4).[2][3] This property allows for targeted inhibition in injured
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brain tissue while minimizing effects on healthy tissue, thereby potentially reducing the adverse
effects associated with broader NMDA receptor antagonism.[2][3]

Signaling Pathway in Ischemic Conditions

In an ischemic event, excessive glutamate release leads to the overactivation of NMDA
receptors, resulting in a massive influx of calcium ions (Ca2+) into neurons. This calcium
overload triggers a cascade of neurotoxic events, including the activation of proteases, lipases,
and nitric oxide synthase, ultimately leading to neuronal death. By selectively blocking GIuN2B-
containing NMDA receptors in the acidic ischemic environment, NP10679 is hypothesized to
interrupt this excitotoxic cascade at a critical early stage.
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NP10679 Mechanism of Action in Ischemia.

Preclinical Research Findings
In Vitro Potency and Selectivity

NP10679 has demonstrated high potency and selectivity for GIluN2B-containing NMDA
receptors in vitro. The compound's inhibitory concentration (IC50) is significantly lower at acidic
pH, confirming its pH-sensitive mechanism of action.
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Assay Condition IC50 Selectivity

I >100,000-fold vs other
GIuN2B Inhibition pH 6.9 ~23nM

GIuN2 subtypes
I >100,000-fold vs other
GIuN2B Inhibition pH 7.6 ~143 nM
GIuN2 subtypes
Off-Target Binding >40 CNS Targets No significant activity
hERG Channel ~30-fold higher than
- 620 nM
Inhibition GIuN2B IC50
Histamine H1
) 73 nM
Antagonism

In Vivo Efficacy: Murine Middle Cerebral Artery
Occlusion (MCAO) Model

NP10679 has shown significant neuroprotective effects in a mouse model of transient focal
ischemia (MCAO). Administration of NP10679 prior to the ischemic insult resulted in a dose-

dependent reduction in infarct volume.

Dose (mglkg, IP) Mean Infarct Volume Reduction (%)
2 Significant

5 ~52%

10 ~51%

Preclinical Safety and Toxicology

Good Laboratory Practice (GLP) compliant repeat-dose toxicity studies of up to 14 days have
been conducted in rats and dogs. The primary dose-limiting adverse effect observed was
sedation.[4] Allometric scaling of toxicology and efficacy data suggests a therapeutic margin of

at least 2 in humans.[1]

Phase 1 Clinical Trial Findings
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The initial clinical evaluation of NP10679 was conducted in healthy adult volunteers through a
randomized, placebo-controlled, single ascending dose (SAD) and a multiple ascending dose
(MAD) study (NCT04007263).[2] The drug was found to be well-tolerated with a favorable
pharmacokinetic profile.[2]

Pharmacokinetics

NP10679 exhibits a pharmacokinetic profile suitable for once-daily dosing, with a half-life of
approximately 20 hours.[2] Plasma concentrations and area under the curve (AUC)
demonstrated a linear relationship with the administered dose in the SAD study.[2]

Table 3.1: Single Ascending Dose (SAD) Pharmacokinetic Parameters

Dose (mg) Cmax (ng/mL, AUCO0-inf (h*ng/mL, T1/2 (hours, mean)
mean * SD) mean * SD)

5 30.0+14.8

15 104 + 29

50 338+ 117

100 746 + 288 9860 + 1960 ~20

150 1146 * 255 15800 * 4040 ~20

200 2066 = 798 21500 = 5400 ~20

Table 3.2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters (Day 5)

AUCO0-96 h (h*ng/mL,

Dose (mgl/day) Cmax (ng/mL, mean)

mean)
25 ~250 ~6000
50 ~500 ~12000
100 ~700 ~18000

Safety and Tolerability
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NP10679 was well-tolerated in both SAD and MAD studies. The most frequently reported
adverse event was mild to moderate somnolence, particularly at higher doses, from which
subjects were easily aroused.[2] No serious adverse events were reported.[2]

Experimental Protocols
Murine Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a standard preclinical model for inducing focal cerebral ischemia. The
following is a generalized protocol:

e Animal Preparation: Mice are anesthetized, and their body temperature is maintained at
37°C.

o Surgical Procedure: A midline cervical incision is made to expose the common carotid artery
(CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECAis ligated
and transected.

e Occlusion: A silicon-coated monofilament is introduced into the ECA stump and advanced
into the ICA to occlude the origin of the middle cerebral artery (MCA).

» Reperfusion: After a defined period of occlusion (e.g., 60 minutes), the monofilament is
withdrawn to allow for reperfusion.

o Outcome Assessment: Infarct volume is typically assessed 24 hours post-reperfusion using
triphenyltetrazolium chloride (TTC) staining.
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Generalized Workflow for the MCAO Model.

In Vitro Electrophysiology Assay for IC50 Determination
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The potency of NP10679 on GluN2B-containing NMDA receptors is determined using whole-
cell patch-clamp electrophysiology on recombinant human NMDA receptors expressed in a
stable cell line (e.g., HEK293).

o Cell Culture: Cells expressing the desired NMDA receptor subunits are cultured and
prepared for electrophysiological recording.

o Recording Setup: Whole-cell voltage-clamp recordings are performed.

» Drug Application: A baseline NMDA-evoked current is established. Increasing concentrations
of NP10679 are then co-applied with NMDA.

» Data Analysis: The inhibition of the NMDA-evoked current at each concentration of NP10679
is measured. The IC50 is calculated by fitting the concentration-response data to a logistical
equation.

e pH Control: The pH of the extracellular solution is adjusted to either 7.6 or 6.9 to determine
the pH-dependent potency.
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Workflow for In Vitro IC50 Determination.

Conclusion and Future Directions

The early research findings for NP10679 are promising, suggesting that its unique pH-sensitive
and GluN2B-selective mechanism of action may offer a significant therapeutic advantage in the
treatment of acute brain injuries. The favorable safety and pharmacokinetic profile observed in
Phase 1 trials supports its continued clinical development. Future research will likely focus on
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demonstrating efficacy in patient populations with conditions such as aneurysmal subarachnoid
hemorrhage and ischemic stroke.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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